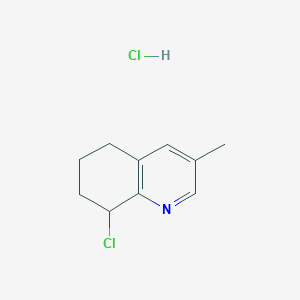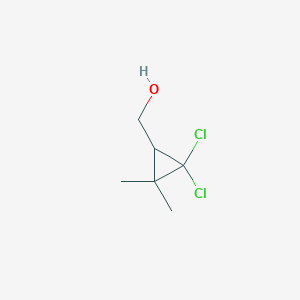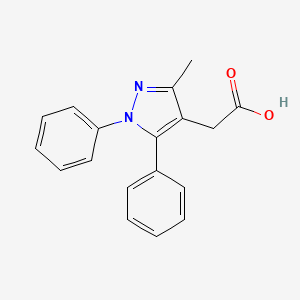![molecular formula C12H14ClNO4 B8591546 2-[(4-chloro-2-nitrophenyl)methoxy]oxane](/img/structure/B8591546.png)
2-[(4-chloro-2-nitrophenyl)methoxy]oxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-chloro-2-nitrophenyl)methoxy]oxane is an organic compound that features a benzene ring substituted with a chloro group, a nitro group, and a tetrahydro-2H-pyran-2-yloxy methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chloro-2-nitrophenyl)methoxy]oxane typically involves the protection of hydroxyl groups using tetrahydropyranyl (THP) ethers. The process begins with the reaction of alcohols with 3,4-dihydropyran in the presence of an acid catalyst such as p-toluenesulfonic acid in dichloromethane at ambient temperature . This forms the tetrahydropyranyl ether, which can then be further reacted to introduce the chloro and nitro substituents on the benzene ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for yield and efficiency. This could include continuous flow reactors and the use of more robust catalysts to handle larger quantities of reactants.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chloro-2-nitrophenyl)methoxy]oxane can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The chloro group can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Substitution: The tetrahydropyranyl ether can be hydrolyzed back to the parent alcohol using acid-catalyzed hydrolysis.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 4-Amino-2-nitro-1-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]benzene.
Reduction: 4-Chloro-2-amino-1-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]benzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(4-chloro-2-nitrophenyl)methoxy]oxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to its structural features.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(4-chloro-2-nitrophenyl)methoxy]oxane involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The chloro group can participate in nucleophilic substitution reactions, potentially modifying the activity of enzymes or other proteins.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-nitro-1-methylbenzene: Lacks the tetrahydropyranyl ether group, making it less reactive in certain types of reactions.
4-Nitro-1-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]benzene:
2-Chloro-1-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]benzene: Lacks the nitro group, altering its chemical properties and reactivity.
Uniqueness
2-[(4-chloro-2-nitrophenyl)methoxy]oxane is unique due to the presence of both chloro and nitro groups on the benzene ring, along with the tetrahydropyranyl ether. This combination of functional groups provides a distinct reactivity profile, making it valuable for various synthetic and research applications.
Properties
Molecular Formula |
C12H14ClNO4 |
|---|---|
Molecular Weight |
271.69 g/mol |
IUPAC Name |
2-[(4-chloro-2-nitrophenyl)methoxy]oxane |
InChI |
InChI=1S/C12H14ClNO4/c13-10-5-4-9(11(7-10)14(15)16)8-18-12-3-1-2-6-17-12/h4-5,7,12H,1-3,6,8H2 |
InChI Key |
SYPKYOPDWFCTTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Chloromethyl)[(2-fluorophenyl)methyl]dimethylsilane](/img/structure/B8591471.png)
![4-[5-(Undecyloxy)pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B8591493.png)










![4-Chloro-6-(4-fluorophenyl)-2-methylpyrido[3,2-d]pyrimidine](/img/structure/B8591548.png)
